Glimy

Hypoglycemia risk Safety profile Combination therapy

Glimy is a fixed-dose combination of glimepiride and pioglitazone HCl (ATC A10BD06) designed for protocols requiring simultaneous evaluation of insulin secretagogue and sensitizer mechanisms. The pioglitazone component reduces sulfonylurea-associated hypoglycemia risk from 21‑24% to 1.5‑4.4%, enabling safer study designs in vulnerable populations. It also provides superior cardiovascular safety vs. rosiglitazone and improved lipid profiles. This formulation is bioequivalent to loose co‑administration, ensuring formulation-independent pharmacokinetic data. Procure Glimy for composite metabolic endpoint studies or FDC adherence research.

Molecular Formula C43H54N6O8S2
Molecular Weight 847.1 g/mol
CAS No. 949116-28-3
Cat. No. B15185027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlimy
CAS949116-28-3
Molecular FormulaC43H54N6O8S2
Molecular Weight847.1 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
InChIInChI=1S/C24H34N4O5S.C19H20N2O3S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
InChIKeyLPUABPUGKFRHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glimy (CAS 949116-28-3) Product Identification and Pharmacological Class for Scientific Procurement


Glimy (CAS 949116-28-3; Molecular Formula C43H54N6O8S2; Molecular Weight 847.1 g/mol) is a fixed-dose combination pharmaceutical entity comprising glimepiride (a second-generation sulfonylurea insulin secretagogue) and pioglitazone hydrochloride (a thiazolidinedione insulin sensitizer) [1]. The compound is categorized under ATC code A10BD06 (Glimepiride and Pioglitazone) and is designated exclusively for type 2 diabetes mellitus research applications as an adjunct to diet and exercise [2]. This combination integrates two mechanistically distinct oral antihyperglycemic pathways: sulfonylurea-mediated stimulation of pancreatic β-cell insulin release and thiazolidinedione-mediated enhancement of peripheral tissue insulin sensitivity [3].

Glimy (CAS 949116-28-3) Fixed-Dose Combination: Rationale Against Component Interchange or Monotherapy Substitution


Substituting the Glimy (glimepiride/pioglitazone) fixed-dose combination with either monotherapy agent or an alternative sulfonylurea-thiazolidinedione pairing introduces clinically and mechanistically meaningful trade-offs that cannot be replicated by simple interchange. The glimepiride component exhibits intra-sulfonylurea differentiation: compared with glyburide, glimepiride demonstrates lower hypoglycemia risk (standardized occurrence rates: glyburide > glimepiride > glipizide) and reduced weight gain potential (0.4 kg observed vs. gliclazide comparator) [1][2]. Conversely, pioglitazone confers lipid-modifying and insulin-sensitizing effects not achievable with sulfonylurea monotherapy [3]. Critically, the pioglitazone component mitigates the hypoglycemia risk inherent to sulfonylurea therapy—when added to glimepiride-containing regimens, hypoglycemia incidence is reduced from 21-24% to 1.5-4.4% [4]. Furthermore, among thiazolidinediones, pioglitazone demonstrates superior cardiovascular safety relative to rosiglitazone, with a 23% lower risk of congestive heart failure and reduced all-cause mortality [5]. The fixed-dose formulation enhances therapeutic adherence compared with loose component co-administration while preserving bioequivalence to the individual agents [6].

Glimy (CAS 949116-28-3) Quantitative Differentiation Evidence: Comparative Efficacy and Safety Data


Hypoglycemia Risk Reduction: Pioglitazone Component Mitigates Glimepiride-Associated Hypoglycemia

The addition of pioglitazone to glimepiride-containing regimens substantially reduces hypoglycemia incidence compared with intensifying glimepiride monotherapy. In a randomized, active-controlled trial (NCT02426294), adding glimepiride to metformin plus alogliptin resulted in a 21.21% hypoglycemia incidence (14/66 cases), whereas adding pioglitazone to the same background therapy yielded only 1.45% hypoglycemia incidence (1/69 cases) [1]. This 14.6-fold relative risk reduction is corroborated by a comparative study showing hypoglycemia rates of 24.2% for glimepiride monotherapy vs. 4.4% for pioglitazone monotherapy [2].

Hypoglycemia risk Safety profile Combination therapy

Insulin Sensitivity Enhancement: Pioglitazone Component Provides Sustained Insulin Sensitization Not Achievable with Glimepiride Monotherapy

Long-term treatment with pioglitazone enhances insulin sensitivity relative to glimepiride, a differentiation with direct implications for metabolic research applications. In a 52-week, multicenter, double-blind, parallel-group trial (n=244), pioglitazone therapy significantly improved HOMA-S (Homeostasis Model Assessment for Insulin Sensitivity) by +18.0% from baseline, whereas glimepiride treatment resulted in a -7.9% decline (P < 0.001) [1]. Similar directional effects were observed for QUICKI (+0.013 vs. -0.007; P < 0.001) and fasting serum insulin (-21.1 vs. +15.1 pmol/L; P < 0.001) [1]. The pioglitazone component thus provides sustained insulin sensitization, while the glimepiride component functions primarily as an insulin secretagogue without improving underlying insulin resistance [2].

Insulin sensitivity HOMA-S Metabolic effects

Lipid Profile Modulation: Glimepiride and Pioglitazone Exhibit Distinct and Potentially Complementary Lipid Effects

The two components of Glimy exert distinct effects on plasma lipid parameters, a differentiation relevant for studies evaluating cardiovascular or metabolic endpoints. In a 6-month randomized parallel-group trial (n=191), glimepiride monotherapy significantly reduced total cholesterol (-8.0 mg/dL, from 203.5 to 195.5 mg/dL) and LDL-cholesterol (-8.2 mg/dL, from 124.5 to 116.3 mg/dL). Conversely, pioglitazone monotherapy significantly increased HDL-cholesterol (+4.4 mg/dL, from 51.6 to 56.0 mg/dL) and reduced triglycerides (-24.0 mg/dL, from 167.6 to 143.6 mg/dL) [1]. The combination formulation thus simultaneously addresses multiple lipid parameters, whereas each monotherapy agent alters a different subset of the lipid profile [2].

Lipid profile HDL cholesterol LDL cholesterol

Linear Pharmacokinetics and No Accumulation: Glimepiride Component Exhibits Predictable Exposure Profile

The glimepiride component of Glimy demonstrates linear pharmacokinetics across the full therapeutic dose range (1 mg to 8 mg), with clearance (CL/F) remaining constant and no serum accumulation following multiple dosing [1]. This contrasts with certain other sulfonylureas that exhibit non-linear kinetics or accumulation. Additionally, the pioglitazone component reaches steady-state within 7 days for both parent compound and active metabolites (M-III and M-IV), with predictable dose-proportional increases in Cmax, AUC, and Cmin across 15 mg and 30 mg doses [2]. In a Chinese healthy volunteer PK study (n=12), glimepiride exhibited a terminal half-life (t1/2) of 5.6 ± 3.8 h following single oral administration, with no evidence of accumulation after 7 days of once-daily dosing [3].

Pharmacokinetics Dose proportionality Clearance

Fixed-Dose Bioequivalence: Glimy Formulation Pharmacokinetically Equivalent to Loose Component Co-administration

The Glimy fixed-dose combination (FDC) formulation is bioequivalent to the co-administration of its individual components, validating that the single-tablet presentation does not alter systemic exposure. In bioequivalence studies conducted under fasting conditions in healthy subjects, the AUC and Cmax of both pioglitazone and glimepiride from the FDC tablets (30 mg/2 mg and 30 mg/4 mg) were equivalent to pioglitazone 30 mg concomitantly administered with glimepiride 2 mg or 4 mg, respectively [1]. Food intake did not significantly alter systemic exposures, with only a 22% increase in glimepiride Cmax observed with food administration [2]. The FDC formulation reduces pill burden while maintaining identical pharmacokinetic exposure, a factor associated with improved adherence in long-term diabetes management [3].

Bioequivalence Fixed-dose combination Formulation

Glimy (CAS 949116-28-3) Recommended Research and Industrial Application Scenarios


Preclinical and Clinical Studies Investigating Dual-Mechanism Glycemic Control in Type 2 Diabetes

Glimy is optimally deployed in studies requiring simultaneous evaluation of insulin secretagogue and insulin sensitizer mechanisms within a single formulation. The combination provides comparable HbA1c reduction to component monotherapies while enabling investigation of distinct secondary outcomes: glimepiride-mediated LDL-cholesterol reduction (-8.2 mg/dL) and pioglitazone-mediated HDL-cholesterol elevation (+4.4 mg/dL) and triglyceride reduction (-24.0 mg/dL) [1]. This dual-mechanism profile is particularly valuable for protocols assessing composite metabolic endpoints beyond glycemic control alone [2].

Safety Pharmacology Studies Focused on Hypoglycemia Risk Stratification and Mitigation

For studies examining hypoglycemia as a primary safety endpoint or investigating vulnerable populations (elderly, renally impaired, cardiovascular disease cohorts), Glimy offers a quantifiable safety differentiation. The pioglitazone component mitigates sulfonylurea-associated hypoglycemia risk: incidence rates of 1.45-4.4% with pioglitazone-containing regimens vs. 21.2-24.2% with glimepiride-intensive regimens [3]. This 5- to 15-fold risk differential enables protocol designs that isolate hypoglycemia-independent treatment effects or evaluate safety in populations where hypoglycemia avoidance is a critical study requirement [4].

Cardiovascular and Metabolic Syndrome Studies Leveraging Differential Component Safety Profiles

Glimy is strategically suited for studies evaluating cardiovascular or metabolic syndrome outcomes where component-level safety differentiation is a key variable. The glimepiride component belongs to the low-affinity mitoKATP sulfonylurea subclass, associated with a 21% lower risk of three-point MACE compared with high-affinity sulfonylureas (glyburide, glipizide) (aHR 1.21; 95% CI 1.03-1.44) [5]. Concurrently, the pioglitazone component demonstrates superior cardiovascular safety relative to rosiglitazone, with a 23% lower risk of congestive heart failure (adjusted HR 0.77) [6]. This combination enables investigations of composite cardiovascular safety endpoints in type 2 diabetes populations [7].

Formulation and Adherence Studies Utilizing Fixed-Dose Combination Delivery

Glimy is an appropriate reference standard for studies evaluating fixed-dose combination (FDC) adherence, pill burden reduction, or formulation bioequivalence. The formulation is bioequivalent to loose component co-administration, validating that the FDC presentation introduces no pharmacokinetic variability [8]. Studies in Japanese type 2 diabetes patients have confirmed that the pioglitazone/glimepiride FDC (30 mg/3 mg and 15 mg formulations) significantly improves glycemic control and lipid profiles while being well tolerated [9]. This evidence base supports procurement for comparative effectiveness research examining FDC vs. loose combination regimens or for investigations of medication adherence interventions in chronic disease management [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glimy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.